1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes an imidazole ring, a sulfonyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors, such as ethyl piperidine-3-carboxylate.
Final Assembly: The final step involves coupling the imidazole and piperidine intermediates, followed by carboxylation to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or piperidine rings are replaced by other groups.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the development of functional materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of various industrial chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid can be compared with similar compounds, such as:
1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid: This compound has a methyl group on the imidazole ring, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural arrangement, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c13-9(14)7-2-1-3-12(5-7)17(15,16)8-4-10-6-11-8/h4,6-7H,1-3,5H2,(H,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXSXLGCRWLSBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392592 |
Source
|
Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899703-25-4 |
Source
|
Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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